molecular formula C14H6ClNO4 B14596080 3-Chloro-1-nitroanthracene-9,10-dione CAS No. 61266-23-7

3-Chloro-1-nitroanthracene-9,10-dione

Cat. No.: B14596080
CAS No.: 61266-23-7
M. Wt: 287.65 g/mol
InChI Key: VGLYQOJJKHLWOE-UHFFFAOYSA-N
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Description

3-Chloro-1-nitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom and a nitro group attached to the anthracene core at the 3rd and 1st positions, respectively. Anthracene derivatives, including this compound, are known for their applications in various fields such as organic electronics, dyes, and photophysical studies .

Preparation Methods

The synthesis of 3-Chloro-1-nitroanthracene-9,10-dione typically involves the nitration and chlorination of anthracene derivatives. One common method includes the nitration of anthracene-9,10-dione followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or chlorinating agents for the chlorination step .

Industrial production methods for anthracene derivatives, including this compound, often involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

3-Chloro-1-nitroanthracene-9,10-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine gas, and reducing agents like hydrogen gas or metal hydrides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-1-nitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

3-Chloro-1-nitroanthracene-9,10-dione can be compared with other anthracene derivatives such as:

Properties

CAS No.

61266-23-7

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

IUPAC Name

3-chloro-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO4/c15-7-5-10-12(11(6-7)16(19)20)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H

InChI Key

VGLYQOJJKHLWOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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